Redox Potential Window in Hair Dyes
In oxidative hair dye formulations, the redox potential difference between 5,6-dihydroxyindoline and a quinone derivative must be precisely controlled to achieve optimal color development. A specific ΔE value of 320 mV (measured at pH 7 in phosphate medium on vitreous carbon electrode vs. SCE) is required for the intended color-forming reaction [1]. This quantitative specification is absent from closely related analogs such as 5,6-dihydroxyindole, which lack the defined ΔE window and instead exhibit uncontrolled oxidative polymerization.
| Evidence Dimension | Redox Potential Difference (ΔE) for Hair Dye Color Development |
|---|---|
| Target Compound Data | ΔE = 320 mV (between 5,6-dihydroxyindoline Eᵢ and quinone derivative E_q) |
| Comparator Or Baseline | 5,6-Dihydroxyindole: No specified ΔE; known for uncontrolled oxidative polymerization and stability issues in formulations. |
| Quantified Difference | Defined 320 mV window for controlled coupling vs. undefined/uncontrolled oxidation |
| Conditions | pH 7 phosphate medium, vitreous carbon electrode vs. saturated calomel electrode (SCE) by voltammetry/polarography |
Why This Matters
Procurement of 5,6-dihydroxyindolin-3-one or its derivatives enables reproducible color development in commercial hair dye formulations, whereas 5,6-dihydroxyindole introduces batch-to-batch variability and stability failures.
- [1] Lagrange et al v. Konrad et al. Patent Interference No. 103,548. United States Patent and Trademark Office Board of Patent Appeals and Interferences. 2001. Page 81. View Source
